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Compound of Interest

Compound Name: Mtb ATP synthase-IN-1

Cat. No.: B10854837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Mtb
ATP synthase-IN-1, a potent inhibitor of Mycobacterium tuberculosis (Mtb) ATP synthase. This

document includes available data, detailed protocols for in vivo efficacy studies in animal

models, and visualizations of the inhibitor's mechanism of action and experimental workflows.

Introduction
Mycobacterium tuberculosis ATP synthase has been validated as a critical target for the

development of new anti-tuberculosis drugs, particularly for combating drug-resistant strains.[1]

[2][3] The enzyme is essential for generating ATP, the primary energy currency of the bacterial

cell, making its inhibition a promising strategy to kill both replicating and dormant bacilli.[1][4][5]

Mtb ATP synthase-IN-1 (also known as compound 6ab) is a potent inhibitor of this enzyme.[6]

[7] This document outlines the available preclinical data for Mtb ATP synthase-IN-1 and

provides detailed protocols for assessing its in vivo efficacy in murine models of tuberculosis.

Data Presentation
Quantitative Data for Mtb ATP synthase-IN-1
While comprehensive in vivo efficacy data for Mtb ATP synthase-IN-1 is not yet publicly

available, the following table summarizes its known in vitro activity and pharmacokinetic

properties in mice.[6]
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Parameter Value Species/Cell Line Reference

In Vitro Activity

Minimum Inhibitory

Concentration (MIC)
0.452-0.499 µg/mL

Mycobacterium

tuberculosis
[6][7]

Cytotoxicity (IC50) > 64 µg/mL Vero Cells [6]

Pharmacokinetics

(Single Dose)

Oral Bioavailability Acceptable Male CD-1 Mouse [6]

Metabolic Stability Good Male CD-1 Mouse [6]

Dosing (for PK study)
50 mg/kg (Oral), 5

mg/kg (Intravenous)
Male CD-1 Mouse [6]

Template for In Vivo Efficacy Data (Murine Model)
The following table is a template for presenting in vivo efficacy data from a murine model of

chronic tuberculosis infection. This table would typically be populated with data on bacterial

load reduction in the lungs and spleen of infected mice following treatment with Mtb ATP
synthase-IN-1.
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Treatment
Group

Dose
(mg/kg)

Route of
Administrat
ion

Duration of
Treatment

Mean Log10
CFU ± SD
(Lungs)

Mean Log10
CFU ± SD
(Spleen)

Vehicle

Control
- Oral 4 weeks [Data] [Data]

Mtb ATP

synthase-IN-

1

[Dose 1] Oral 4 weeks [Data] [Data]

Mtb ATP

synthase-IN-

1

[Dose 2] Oral 4 weeks [Data] [Data]

Positive

Control (e.g.,

Bedaquiline)

[Dose] Oral 4 weeks [Data] [Data]

Mechanism of Action of Mtb ATP synthase Inhibitors
Mtb ATP synthase inhibitors, such as Mtb ATP synthase-IN-1, function by disrupting the

process of oxidative phosphorylation in Mycobacterium tuberculosis.[1][8][9] The F1Fo-ATP

synthase enzyme utilizes the proton motive force generated by the electron transport chain to

synthesize ATP.[1][8] By binding to the ATP synthase complex, these inhibitors block the flow of

protons, thereby halting ATP production and leading to bacterial cell death.[8][10][11][12]
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Mechanism of Action of Mtb ATP synthase Inhibitors
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Caption: Inhibition of Mtb ATP synthase disrupts the proton motive force, halting ATP synthesis

and leading to bacterial cell death.

Experimental Protocols
In Vivo Efficacy Assessment in a Murine Model of
Chronic Tuberculosis
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This protocol describes a standard method for evaluating the in vivo efficacy of a novel anti-

tuberculosis compound, such as Mtb ATP synthase-IN-1, in a mouse model of chronic

infection.

1. Animal Model and Strain:

Animal: Female BALB/c mice, 6-8 weeks old.

Mtb Strain:Mycobacterium tuberculosis H37Rv.

2. Infection Procedure:

Prepare a mid-log phase culture of Mtb H37Rv.

Infect mice via the aerosol route using a whole-body inhalation exposure system (e.g., Glas-

Col) to deliver approximately 100-200 bacilli to the lungs of each mouse.

Allow the infection to establish for 4 weeks to develop a chronic infection state.

3. Treatment Regimen:

Randomly assign mice to treatment groups (n=5-8 mice per group), including a vehicle

control, multiple doses of Mtb ATP synthase-IN-1, and a positive control (e.g., bedaquiline).

Prepare the drug formulations for oral gavage. Mtb ATP synthase-IN-1 may be formulated in

a vehicle such as 0.5% (w/v) methylcellulose.

Administer the treatments once daily, 5 days a week, for 4 weeks.

4. Efficacy Evaluation:

At the end of the treatment period, euthanize the mice.

Aseptically remove the lungs and spleen.

Homogenize the organs in phosphate-buffered saline (PBS) with 0.05% Tween 80.
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Plate serial dilutions of the homogenates on 7H11 agar supplemented with oleic acid-

albumin-dextrose-catalase (OADC).

Incubate the plates at 37°C for 3-4 weeks.

Enumerate the colony-forming units (CFU) to determine the bacterial load in each organ.

5. Data Analysis:

Convert the CFU counts to Log10 values.

Calculate the mean Log10 CFU ± standard deviation for each treatment group.

Compare the bacterial loads in the treated groups to the vehicle control group to determine

the reduction in bacterial burden. Statistical analysis can be performed using appropriate

methods (e.g., one-way ANOVA with Dunnett's post-test).
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Experimental Workflow for In Vivo Efficacy Study
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Caption: Workflow for assessing the in vivo efficacy of Mtb ATP synthase-IN-1 in a murine

model of chronic tuberculosis.

Conclusion
Mtb ATP synthase-IN-1 is a promising anti-tuberculosis agent with potent in vitro activity and

favorable pharmacokinetic properties. The provided protocols offer a framework for conducting

in vivo efficacy studies to further evaluate its potential as a clinical candidate. The successful

inhibition of a novel target within Mycobacterium tuberculosis represents a significant step

forward in the development of new treatments to address the global health challenge of

tuberculosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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